7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
CAS No.: 120004-79-7
Cat. No.: VC21342496
Molecular Formula: C13H16ClN2O
Molecular Weight: 253.72 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 120004-79-7 |
---|---|
Molecular Formula | C13H16ClN2O |
Molecular Weight | 253.72 g/mol |
IUPAC Name | 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) |
Standard InChI Key | SRMLSNBGMDJSJH-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl |
Appearance | Solid powder |
Chemical Properties and Structure
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is characterized by its molecular formula C₁₃H₁₆ClNO₂ and a molecular weight of 253.725 g/mol. The structure features a 3,4-dihydroquinolin-2(1H)-one core with a 4-chlorobutoxy substituent at the 7-position. This specific substitution pattern gives the compound unique chemical properties that enable its role as a key intermediate in pharmaceutical synthesis.
The compound contains several functional groups that contribute to its reactivity profile:
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A lactam moiety (cyclic amide) in the dihydroquinolinone core
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A chloroalkoxy side chain with potential for nucleophilic substitution reactions
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A partially saturated heterocyclic ring system
These structural features make it particularly suitable for further chemical modifications, especially in pharmaceutical synthesis pathways.
Synthesis and Preparation Methods
Synthetic Routes
The primary synthetic pathway to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one involves the reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) with 1-bromo-4-chlorobutane under specific reaction conditions . This approach typically utilizes phase transfer catalysis to facilitate the reaction between the phenolic hydroxyl group of 7-HQ and the halogenated alkane.
The synthesis generally proceeds through the following key steps:
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Preparation of the reaction mixture containing 7-HQ, 1-bromo-4-chlorobutane, a base, and a phase transfer catalyst
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Heating the mixture under controlled conditions
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Separation and purification of the resulting product
Reaction Conditions and Experimental Procedures
Detailed experimental procedures reveal several approaches to synthesizing 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one with varying yields and product distributions. The following table summarizes two experimental methods with their specific conditions:
Experiment | Starting Materials | Reagents | Conditions | Product Distribution | HPLC Purity |
---|---|---|---|---|---|
Example 1 | 7-Hydroxy-3,4-dihydro-2(1H)quinolinone (20 g), 1-bromo-4-chlorobutane (85 ml) | K₂CO₃ (17 g), tetrabutylammonium bromide (2.0 g), water (200 ml) | 90°C for 3 hours | 85:15 mixture of Cl- and Br-compounds | 98.2% |
Example 2 | 7-Hydroxy-3,4-dihydro-2(1H)quinolinone (20 g), 1-bromo-4-chlorobutane (42.4 ml) | K₂CO₃ (17 g), tetrabutylammonium bromide (2.0 g), water (200 ml) | 90°C for 2 hours | 79.9:20.1 mixture of Cl- and Br-compounds | 94.2% |
In both experimental procedures, the reaction workup involves:
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Separation of the water phase
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Washing the organic phase with water at elevated temperature
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Addition of hexane to facilitate crystallization
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Filtration and washing of the crystalline product with hexane
Role in Pharmaceutical Synthesis
Importance in Aripiprazole Production
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one serves as a crucial intermediate in the synthesis of aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia . The significance of this intermediate lies in its ability to undergo further substitution reactions to introduce the piperazine moiety present in the final aripiprazole structure.
Aripiprazole, represented by the chemical name 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-butoxy]-3,4-dihydro-2(1H)-quinolinone, is available in tablet form in various dosages for clinical use . The synthetic pathway through 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one represents an efficient route to this important pharmaceutical agent.
Synthetic Pathway to Aripiprazole
The conversion of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one to aripiprazole involves nucleophilic substitution reactions with 1-(2,3-dichlorophenyl)piperazine. Multiple synthetic approaches have been documented, as summarized in the following table:
Method | Reactants | Conditions | Yield | Purity |
---|---|---|---|---|
Example 3 | 7-(4-Chlorobutoxy/bromobutoxy)-3,4-dihydro-2(1H)quinolinone mixture, sodium iodide, 1-(2,3-dichlorophenyl)piperazine hydrochloride, triethylamine | Acetonitrile, reflux for 17 hours (for iodide exchange) followed by 23 hours (for substitution) | 83% | 99.4% |
Example 4 | 7-(4-Chlorobutoxy/bromobutoxy)-3,4-dihydro-2(1H)quinolinone mixture, sodium iodide, diisopropylethylamine, 1-(2,3-dichlorophenyl)piperazine | 1-pentanol, 100°C for 5 hours | 88% | 99% |
Both methods demonstrate high yields and excellent purity of the final aripiprazole product. The reaction typically proceeds through an initial halogen exchange (if using a mixture containing the bromo derivative) followed by nucleophilic substitution with the piperazine derivative . The purification may involve recrystallization from suitable solvent mixtures to achieve pharmaceutical-grade purity levels.
Research Applications and Significance
The significance of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one extends beyond its role as an intermediate in aripiprazole synthesis. The compound represents an important building block in medicinal chemistry, particularly in the development of compounds targeting central nervous system disorders.
The synthetic methodologies developed for this compound illustrate several important principles in organic synthesis:
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The use of phase transfer catalysis to facilitate reactions between compounds in different phases
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The importance of reaction condition optimization to control product distribution
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The development of efficient purification methods to obtain high-purity intermediates
Furthermore, the established synthetic routes to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one demonstrate the application of green chemistry principles, with recent developments focusing on the use of water as a reaction medium, which represents a more environmentally friendly approach compared to traditional organic solvents .
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